Product packaging for Cyclopropene, 3,3-dimethyl-(Cat. No.:CAS No. 3907-06-0)

Cyclopropene, 3,3-dimethyl-

Cat. No.: B1201334
CAS No.: 3907-06-0
M. Wt: 68.12 g/mol
InChI Key: ZHYHTHWCDOOOJU-UHFFFAOYSA-N
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Description

Historical Context of Cyclopropene (B1174273) Research and the Significance of Strained Ring Systems

The study of cyclopropenes is intrinsically linked to the broader history of strained ring systems in organic chemistry. In 1885, Adolf von Baeyer proposed his "strain theory" to explain the relative stability of cyclic compounds, suggesting that deviations from the ideal tetrahedral bond angle of 109.5° would induce strain. acs.orgyoutube.com This theory was foundational in understanding the high reactivity of small rings like cyclopropane (B1198618) and its unsaturated analog, cyclopropene. youtube.com

Cyclopropene, the simplest cycloalkene, is a highly strained and reactive molecule, making it challenging to prepare. wikipedia.org The first confirmed synthesis of cyclopropene was achieved by Dem'yanov and Doyarenko, involving the thermal decomposition of trimethylcyclopropylammonium hydroxide. wikipedia.orgwiley-vch.de This pioneering work opened the door to the investigation of a class of compounds whose high reactivity, fueled by significant ring strain, facilitates complex and often novel synthetic transformations. nih.govresearchgate.net The potential energy stored in these strained bonds can be harnessed to drive reactions that would otherwise be unfavorable, making them valuable intermediates in organic synthesis. researchgate.netacs.org

Unique Structural Features and Electronic Characteristics of Cyclopropenes Relevant to Reactivity

The geometry of the cyclopropene ring is a primary determinant of its reactivity. The molecule possesses a triangular structure, but the presence of the double bond shortens one of the carbon-carbon bonds, causing the opposing angle to narrow to approximately 51°, a significant deviation from the 60° angle in cyclopropane. wikipedia.org This severe angle strain, combined with torsional strain, contributes to a high ring strain energy, estimated to be about double that of cyclopropane. wiley-vch.de

The bonding in cyclopropenes is also unique. The carbon-carbon bonds within the ring exhibit increased p-character. Specifically, the alkene carbons utilize sp²·⁶⁸ hybridization for the ring bonds. wikipedia.org The Walsh model offers a theoretical framework for understanding the electronic structure of cyclopropane, and by extension, cyclopropene. bluffton.edubluffton.eduwikipedia.orgresearchgate.netresearchgate.net This model helps to explain properties that are consistent with π-type conjugation, such as the ability of cyclopropane to undergo addition reactions. bluffton.edu In cyclopropene, one of the carbon atoms is sp³ hybridized while the other two are sp² hybridized, rendering the molecule non-planar and preventing aromaticity despite having 2 π-electrons. quora.com This combination of extreme ring strain and distinct electronic properties makes cyclopropenes highly susceptible to ring-opening reactions. wiley-vch.de

Position of 3,3-Dimethylcyclopropene within the Cyclopropene Family: Stability and Fundamental Reactivity

3,3-Dimethylcyclopropene is a derivative where the two hydrogen atoms on the saturated carbon of the cyclopropene ring are replaced by methyl groups. This substitution pattern significantly influences the molecule's stability and reactivity. Cyclopropenes with substituents at the aliphatic position are generally more stable and easier to access than the parent compound. wiley-vch.de

The gem-dimethyl group can sterically hinder certain reaction pathways while electronically stabilizing the molecule to some extent. The fundamental reactivity of 3,3-dimethylcyclopropene is still dominated by the high ring strain, leading to a predisposition for reactions that relieve this strain. It readily participates in various cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions, although its reactivity is influenced by the steric bulk of the dimethyl group. It has also been shown to undergo [2+3] cycloadditions with various dipolar entities, a common reaction for cyclopropenes. acs.org Furthermore, transition metal-catalyzed reactions of 3,3-disubstituted cyclopropenes, including 3,3-dimethylcyclopropene, have been explored, often leading to ring-opening or rearrangement products. acs.org For example, palladium-catalyzed reactions can lead to the formation of olefinic compounds through a ring-opening mechanism. acs.org

Physical and Chemical Properties of 3,3-Dimethylcyclopropene
PropertyValue
Molecular FormulaC₅H₈ nih.govchemicalbook.comnist.gov
Molecular Weight68.12 g/mol nih.govchemicalbook.com
CAS Registry Number3907-06-0 nih.govchemicalbook.comnist.gov
Boiling Point14 °C chemicalbook.com

Overview of Major Research Avenues Pertaining to 3,3-Dimethylcyclopropene in Modern Organic Chemistry

3,3-Dimethylcyclopropene serves as a valuable building block and model compound in several areas of modern organic chemistry. Its high reactivity makes it a useful precursor in the synthesis of more complex molecular architectures.

One significant research avenue is its use in transition metal-catalyzed reactions. For example, it has been employed in homocyclocarbonylation reactions, which can lead to the formation of tricyclic products. acs.org The gem-dimethylcyclopropyl group, which can be derived from precursors like 3,3-dimethylcyclopropene, is a key structural motif in various pharmaceuticals and agrochemicals. researchgate.net

Furthermore, the study of cycloaddition reactions involving 3,3-dimethylcyclopropene and other substituted cyclopropenes continues to be an active area of research. These reactions, including [2+2], [3+2], and [4+2] cycloadditions, provide efficient routes to a variety of cyclic and heterocyclic compounds. nih.govmdpi.comnih.govrsc.org The steric and electronic effects of the gem-dimethyl group in these reactions are of fundamental interest for understanding reaction mechanisms and controlling selectivity. The ability of strained alkenes like 3,3-dimethylcyclopropene to participate in strain-promoted cycloadditions also makes them relevant to the field of bioconjugation. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8 B1201334 Cyclopropene, 3,3-dimethyl- CAS No. 3907-06-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3907-06-0

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

IUPAC Name

3,3-dimethylcyclopropene

InChI

InChI=1S/C5H8/c1-5(2)3-4-5/h3-4H,1-2H3

InChI Key

ZHYHTHWCDOOOJU-UHFFFAOYSA-N

SMILES

CC1(C=C1)C

Canonical SMILES

CC1(C=C1)C

Other CAS No.

3907-06-0

Synonyms

3,3-dimethylcyclopropene

Origin of Product

United States

Reactivity and Mechanistic Studies of 3,3 Dimethylcyclopropene

Cycloaddition Reactions Involving the Cyclopropene (B1174273) Ring System

The high ring strain and reactive π-bond of cyclopropenes, including 3,3-dimethylcyclopropene, make them excellent substrates for cycloaddition reactions. These reactions provide a powerful route for the synthesis of a diverse array of five-membered heterocyclic and polycyclic compounds. chim.itwikipedia.org The reactivity of cyclopropenes in these transformations is influenced by both electronic and steric factors. nih.gov

1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are a significant class of reactions for 3,3-dimethylcyclopropene, leading to the formation of various heterocyclic frameworks. chim.itwikipedia.org These reactions involve the [3+2] cycloaddition of a 1,3-dipole to the cyclopropene double bond. chim.it

The reaction of cyclopropenes with diazocompounds is a well-established method for the synthesis of pyrazolines. chim.itorganic-chemistry.org In the case of 3,3-dimethylcyclopropene, the reaction with diazocompounds initially forms a pyrazoline cycloadduct. chim.it However, these primary adducts can be unstable and may undergo further rearrangements. chim.itacs.org

One common rearrangement is the retro-conversion of the initially formed pyrazoline back to a new diazo species, which can occur thermally or photochemically. chim.it This new diazocompound can then react with another molecule of cyclopropene. chim.it For instance, the reaction of 3,3-dimethylcyclopropene-1,2-dicarboxylate with diazocyclopropane yields an adduct that undergoes thermolysis. researchgate.net The thermal decomposition of vinyldiazo compounds can also lead to the formation of 3,3-dimethylcyclopropene derivatives through a vinylmethylene intermediate. cdnsciencepub.com

The stability of the resulting pyrazoline is influenced by the substituents on both the cyclopropene and the diazocompound. In some cases, the primary pyrazoline adducts are sensitive to acid or base, leading to rearrangements that can yield dihydropyridazines or pyridazines. chim.it

Table 1: Examples of Reactions between 3,3-Dimethylcyclopropene Derivatives and Diazocompounds

3,3-Dimethylcyclopropene DerivativeDiazocompoundProduct(s)Reference(s)
1-Aryl-2-phenyl-3,3-dimethylcyclopropeneGenerated from 1-aryl-3-methyl-2-phenyl-1-diazobut-2-enes3-Aryl-5,5-dimethyl-4-phenyl-5H-pyrazole cdnsciencepub.com
3,3-Dimethylcyclopropene-1-carboxylateEthyl diazoacetatePyrazole (B372694) (major product upon heating) rsc.org
Dimethyl 3,3-dimethylcyclopropene-1,2-dicarboxylateDiazocyclopropaneAdduct for thermolysis studies researchgate.net
1,2-Dichloro-3,3-dimethylcyclopropeneDiazocompounds (general)Source of 1,2-dichloro-3-methylbut-2-enylidene researchgate.net

Cyclopropenes, including 3,3-dimethylcyclopropene, have emerged as valuable tools in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. researchgate.netwikipedia.org Their small size and reactivity make them suitable for labeling biomolecules. researchgate.net

The reaction of cyclopropenes with azides is a type of 1,3-dipolar cycloaddition. chim.it However, the initially formed cycloadduct often undergoes rearrangement, leading to the formation of a diazocompound. chim.it While there are examples of using methylcyclopropenes with organic azides for cellular labeling, 3,3-dimethylcyclopropene has shown more significant utility in reactions with tetrazines. chim.it

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles like cyclopropenes is a cornerstone of bioorthogonal chemistry. researchgate.netgoogle.com 3,3-Dimethylcyclopropene reacts significantly slower with tetrazines compared to its less substituted counterparts, such as 1-methylcyclopropene. researchgate.net This difference in reactivity is attributed to the steric hindrance imposed by the two methyl groups at the C3 position, which impedes the approach of the tetrazine. researchgate.net This differential reactivity allows for orthogonal labeling strategies, where different cyclopropene isomers can be used to tag multiple biomolecules in the same system. nih.govescholarship.org Specifically, while 1,3-disubstituted cyclopropenes react rapidly with tetrazines, 3,3-disubstituted cyclopropenes like 3,3-dimethylcyclopropene are preferentially ligated by nitrile imines. nih.govnih.gov

Table 2: Reactivity of Cyclopropene Isomers in Bioorthogonal Reactions

Cyclopropene IsomerReagentReaction TypeReactivityApplicationReference(s)
1,3-Disubstituted CyclopropenesTetrazinesIEDDAFastBioorthogonal Labeling nih.gov
3,3-DimethylcyclopropeneTetrazinesIEDDASlowOrthogonal Labeling researchgate.netnih.gov
3,3-DimethylcyclopropeneNitrile Imines1,3-Dipolar CycloadditionFastOrthogonal Labeling nih.govnih.gov

3,3-Dimethylcyclopropene and its derivatives undergo cycloaddition reactions with various other 1,3-dipoles, including azomethine imines, nitrile imines, and nitrile oxides. chim.it

Azomethine Imines : The cycloaddition of azomethine imines to cyclopropenes provides a route to fused tricyclic systems. chim.it For example, reactions with 1,5-diazabicyclo[3.1.0]hexanes, which act as azomethine imine precursors, have been described. chim.itbeilstein-journals.org The presence of the 3,3-dimethyl substitution can influence the regioselectivity of these reactions. chim.it

Nitrile Imines : As mentioned previously, 3,3-disubstituted cyclopropenes react preferentially with nitrile imines, which can be generated from the cycloreversion of tetrazoles. nih.govnih.gov This reaction is a key component of orthogonal bioorthogonal labeling strategies. nih.gov The sterically less demanding nature of nitrile imines allows them to react efficiently with the more hindered 3,3-dimethylcyclopropene. nih.gov

Nitrile Oxides : The reaction of 1,2-dichloro-3,3-dimethylcyclopropene with nitrile oxides has been shown to produce oxazines in a formal [3+3] cycloaddition, likely proceeding through a vinylcarbene intermediate. researchgate.netrsc.org This contrasts with the behavior of other cyclopropenes that yield the expected 2-oxa-3-azabicyclo[3.1.0]hex-3-ene products from a standard [3+2] cycloaddition. researchgate.netrsc.org This highlights how substituents on the cyclopropene ring can dramatically alter the reaction pathway. chim.itrushim.ru

Cyclopropenes are effective dipolarophiles for reactions with various ylides, leading to complex heterocyclic structures. chim.itnih.gov

Carbonyl Ylides : 1,3-dipolar cycloadditions involving carbonyl ylides are a known class of reactions, though specific examples detailing the reaction with 3,3-dimethylcyclopropene are less common in the reviewed literature. These reactions typically form oxabicyclic systems. wikipedia.org

Azomethine Ylides : The cycloaddition of azomethine ylides to cyclopropenes is a versatile method for synthesizing spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgbeilstein-journals.org Azomethine ylides can be generated in situ from the reaction of carbonyl compounds (like isatin (B1672199) or ninhydrin) with α-amino acids. chim.itbeilstein-journals.org Both 3-substituted and 3,3-disubstituted cyclopropenes react with stable azomethine ylides, such as the one derived from Ruhemann's purple, to afford bis-spirocyclic cycloadducts with high diastereoselectivity. beilstein-journals.org Quantum chemical studies suggest that these reactions often proceed through a less sterically hindered endo-transition state. chim.it

Immonium Ylides : While not explicitly detailed for 3,3-dimethylcyclopropene in the provided context, cycloadditions with immonium ylides represent another potential pathway for heterocyclic synthesis.

The outcome of 1,3-dipolar cycloadditions is governed by factors such as frontier molecular orbital (FMO) interactions, steric effects, and stereoelectronic effects. numberanalytics.comresearchgate.net

Regioselectivity : The orientation of the 1,3-dipole addition to the cyclopropene double bond determines the regiochemistry of the product. numberanalytics.com In reactions of 3,3-dimethylcyclopropene, the gem-dimethyl group exerts a significant steric influence, often directing the incoming dipole to the less hindered face of the double bond. chim.it For example, in the reaction of 2-methyl-3-phenylcyclopropenone with 3,3-dimethyl substituted 6-aryl-1,5-diazabicyclo[3.1.0]hexanes, a single regioisomer is formed. chim.it

Stereoselectivity : The stereochemistry of the newly formed chiral centers in the cycloadduct is a critical aspect. chim.it Many cycloadditions involving 3,3-dimethylcyclopropene proceed with high diastereoselectivity. beilstein-journals.org For instance, the cycloaddition of azomethine ylides generated from isatins and α-amino acids to cyclopropenes yields complex heterocyclic systems with excellent diastereoselectivity. chim.it Computational studies have indicated that the formation of an S-shaped azomethine ylide interacting with the cyclopropene via an endo-transition state is often favored, minimizing steric hindrance. chim.it In the reaction of 1,2-dichloro-3-chloromethyl-3-methylcyclopropene with nitrile oxides, the product is a 2-oxa-3-azabicyclo[3.1.0]hex-3-ene where the 6-chloromethyl group occupies the endo-position, demonstrating stereochemical control. researchgate.netrsc.org

Diels-Alder Reactions and [4+2] Cycloadditions

3,3-Dimethylcyclopropene participates in Diels-Alder reactions, a class of [4+2] cycloadditions. The high strain energy of the cyclopropene ring contributes to its reactivity as a dienophile. escholarship.org The placement of substituents on the cyclopropene ring significantly influences reactivity. For instance, the presence of two methyl groups at the C3 position, as in 3,3-dimethylcyclopropene, affects the electronic and steric properties of the molecule, thereby influencing the rate and selectivity of the Diels-Alder reaction. escholarship.org

Computational studies using the Distortion/Interaction (D/I) model have been employed to analyze the reactivity of cyclopropene derivatives in cycloaddition reactions. nih.gov For example, the D/I analysis of reactions involving 3,3-dimethylcyclopropene with tetrazine, an inverse-electron-demand Diels-Alder reaction, has provided insights into the factors controlling the reaction rates. nih.gov These studies have been instrumental in developing mutually orthogonal bioorthogonal cycloaddition reactions, where different isomeric cyclopropenes exhibit unique reactivities. nih.gov For instance, 1,3-disubstituted cyclopropenes react readily with tetrazines in an inverse electron-demand Diels-Alder fashion, while 3,3-disubstituted cyclopropenes like 3,3-dimethylcyclopropene can participate in 1,3-dipolar cycloadditions with nitrile imines. nih.gov This orthogonal reactivity allows for the simultaneous labeling of different biomolecules. nih.gov

The reactivity of 3,3-dimethylcyclopropene in Diels-Alder reactions is also influenced by the nature of the diene. While it readily reacts with electron-deficient dienes like tetrazines, its reactivity with other dienes can be lower. escholarship.orgnih.gov For example, the activation free energies for the Diels-Alder reactions of tetracyanoquinodimethane (TCNQ) with 3,3-dimethylcyclopropene are relatively high, making them less suitable for certain applications like bioorthogonal chemistry. escholarship.org

Table 1: Reactivity of 3,3-Dimethylcyclopropene in Selected Diels-Alder Reactions

DieneReaction TypeKey FindingsReference
TetrazineInverse electron-demand [4+2] cycloadditionHigh reaction rates, suitable for bioorthogonal chemistry. nih.govnih.gov
Tetracyanoquinodimethane (TCNQ)[4+2] cycloadditionHigh activation free energy, indicating lower reactivity. escholarship.org
Butadiene[4+2] cycloadditionTheoretical studies have been conducted to understand endo selectivity. acs.org

Transition Metal-Mediated Cycloadditions

Rhodium catalysts are effective in mediating various cycloaddition reactions involving 3,3-dimethylcyclopropene. These reactions often proceed through the formation of rhodium-carbenoid intermediates. For instance, Rh(II) catalysts can promote the cyclopropanation of enaminones with vinyl carbenoids generated in situ from cyclopropenes. researchgate.net This process leads to aminocyclopropane intermediates, which can then undergo selective C-C bond cleavage to form functionalized α-vinyl aldehydes. researchgate.net

Rhodium(I) complexes, such as RhCl(PPh₃)₃, can catalyze the intramolecular cycloaddition of cyclopropene-ynes. researchgate.net This transformation is triggered by the cleavage of a carbon-carbon bond within the cyclopropene ring. researchgate.net The highly strained nature of the cyclopropene structure makes it an excellent three-carbon component in Rh(I)-catalyzed [3+2] and [3+2+1] cycloadditions of ene- and yne-cyclopropene systems. researchgate.net Computational studies have provided mechanistic insights into the Rh(I)-catalyzed activation of cyclopropenes and the pathways of these carbocyclization reactions. researchgate.net

In some cases, rhodium catalysis can lead to [2+1] annulations where the cyclopropene acts as the one-carbon component. For example, the diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides can be catalyzed by Rh(III) complexes to produce substituted cyclopropyl-ketones. organic-chemistry.org

Nickel catalysts, particularly Ni(0) complexes, play a significant role in the cycloaddition reactions of 3,3-dimethylcyclopropene. These reactions often involve the formation of nickelacyclobutane intermediates. For example, the treatment of 3,3-dimethylcyclopropene with catalytic amounts of Ni(COD)₂ in the presence of electron-deficient olefins like dimethyl fumarate (B1241708) or dimethyl maleate (B1232345) leads to the formation of cyclopropanes. acs.org This reaction is stereospecific, suggesting a concerted or near-concerted mechanism. acs.org

The oxidative addition of two molecules of 3,3-dimethylcyclopropene to an α,α′-bipyridyl(1,5-cyclooctadiene)nickel(0) complex has been shown to yield a stable metallacyclobutane complex, which was characterized by X-ray diffraction. researchgate.net This provides direct evidence for the involvement of such intermediates in nickel-catalyzed transformations of cyclopropenes.

Ziegler-Natta type nickel systems, which are combinations of nickel complexes and organoaluminum compounds, have been studied for the cyclodimerization of 3,3-dimethylcyclopropene. osti.gov The solvent plays a crucial role in these reactions, with highly selective cyclodimerization occurring in ether, while polymerization with ring-opening is favored in benzene. osti.gov

Table 2: Nickel-Catalyzed Reactions of 3,3-Dimethylcyclopropene

Catalyst SystemReactant(s)Product(s)Key Mechanistic FeatureReference(s)
Ni(COD)₂3,3-Dimethylcyclopropene, Dimethyl fumarateVinylcyclopropane (B126155)Formation of a nickel-stabilized vinyl carbene acs.org
α,α′-bipyridyl(1,5-cyclooctadiene)nickel(0)3,3-DimethylcyclopropeneMetallacyclobutane complexOxidative addition to Ni(0) researchgate.net
Ziegler-Natta Nickel Systems3,3-DimethylcyclopropeneCyclodimers or PolymersSolvent-dependent reaction pathway osti.gov

Transition metal catalysts, including rhodium, can trigger intramolecular cycloadditions of substrates containing a 3,3-dimethylcyclopropene moiety through the cleavage of one of its C-C bonds. researchgate.netnih.gov The strain release associated with the opening of the three-membered ring provides a significant driving force for these reactions. nih.gov

These types of intramolecular cycloadditions are valuable synthetic tools for the construction of various carbocyclic and heterocyclic ring systems, including five-, six-, and seven-membered rings. researchgate.netnih.gov The ability to use the cyclopropene unit as a three-carbon building block in a controlled manner opens up diverse synthetic possibilities. researchgate.net

Rearrangement Pathways and Isomerizations

Thermal Rearrangements of 3,3-Dimethylcyclopropene

The thermal rearrangement of 3,3-dimethylcyclopropene has been investigated through gas-phase pyrolysis. caltech.educaltech.edudntb.gov.ua These studies show that the isomerization is a unimolecular process. caltech.edudntb.gov.ua The reaction yields a mixture of products, with the primary components being isopropylacetylene (3-methyl-1-butyne), isoprene (B109036) (2-methyl-1,3-butadiene), and gem-dimethylallene (3-methyl-1,2-butadiene). caltech.educaltech.edu

The product distribution from the thermal isomerization of 3,3-dimethylcyclopropene is approximately 86.2% 3-methyl-1-butyne, 12.9% 2-methyl-1,3-butadiene, and 0.9% 3-methyl-1,2-butadiene. caltech.edu A different study reported a ratio of 500:50:1 for isopropylacetylene, isoprene, and gem-dimethylallene, respectively. caltech.edu The rate law for this isomerization was determined to be log k = 12.6 - 36.2 kcal/mol/θ over a temperature range of 608 to 668 K. caltech.edu

The mechanism of the thermal rearrangement is proposed to proceed through the formation of two key intermediates: gem-dimethylvinylcarbene and a 90° rotamer, which is described as a diradical. caltech.edu The relative rates of interconversion between these intermediates and their subsequent cyclization or rearrangement pathways determine the final product distribution. caltech.edu The energy surface for this isomerization has been explored both experimentally and through computational methods. caltech.edu

It is noteworthy that the pyrolysis of a diazo compound precursor, 3-methyl-1-diazo-2-butene, which can also generate the gem-dimethylvinylcarbene intermediate, leads to the same products but in vastly different proportions. caltech.edu In this case, 3,3-dimethylcyclopropene is the major product (>95%), with only small amounts of isoprene and isopropylacetylene formed. caltech.edu This highlights the distinct energy landscapes accessed through different entry points to the same set of reactive intermediates. caltech.edu

Table 3: Products of the Thermal Rearrangement of 3,3-Dimethylcyclopropene

ProductApproximate Percentage/RatioReference(s)
Isopropylacetylene (3-Methyl-1-butyne)86.2% / 500 caltech.educaltech.edu
Isoprene (2-Methyl-1,3-butadiene)12.9% / 50 caltech.educaltech.edu
gem-Dimethylallene (3-Methyl-1,2-butadiene)0.9% / 1 caltech.educaltech.edu

Metal-Catalyzed Rearrangements

Gold catalysts, particularly cationic gold(I) complexes, are effective in promoting the rearrangement and ring-opening of cyclopropenes, including derivatives of 3,3-dimethylcyclopropene. beilstein-journals.orgnih.gov These reactions typically proceed through the formation of gold-carbene or gold-carbenoid intermediates. nih.govnju.edu.cn The nature of the ligand and counterion on the gold catalyst can significantly influence the reaction pathway, leading to divergent product selectivity. nju.edu.cn

For instance, gold-catalyzed reactions can lead to the formation of indenes from 3-arylcyclopropenes through a ring-opening and intramolecular Friedel–Crafts cyclization sequence. beilstein-journals.org In other cases, gold catalysts can facilitate the cyclopropanation of alkenes. The reaction of 3,3-disubstituted cyclopropenes with (Z)-stilbene in the presence of a cationic gold catalyst can yield cyclopropanation products, with the yield and diastereoselectivity being highly dependent on the ligand. beilstein-journals.org Strong σ-donating N-heterocyclic carbene (NHC) ligands have been shown to be superior to phosphine (B1218219) or phosphite (B83602) ligands in this context. beilstein-journals.org

Furthermore, gold catalysis can enable the reaction of cyclopropenes with furans to produce trienes. beilstein-journals.org The use of 3,3-dimethylcyclopropene as a surrogate for α-diazo ketones has been noted in gold-catalyzed cycloisomerization reactions. acs.orgacs.org The process involves the activation of the cyclopropene by the π-acidic gold catalyst, leading to a ring-opened gold carbene intermediate which can then undergo various subsequent transformations. nih.govnju.edu.cn The choice of catalyst, such as TFPAu(MeCN)SbF₆ versus PNP(AuNTf₂)₂, can switch the reaction outcome between forming polysubstituted naphthols or aryl-substituted furans from the same starting materials. nju.edu.cn

Rhodium(II) catalysts have been shown to effectively catalyze the isomerization of 3,3-disubstituted cyclopropenylmethyl esters. nih.govresearchgate.net When these esters possess an electron-rich or neutral aromatic group, they undergo a rearrangement to form (acyloxymethylene)cyclopropanes. nih.govresearchgate.net This transformation is notable for proceeding with an inversion of configuration at the stereogenic center. nih.gov The resulting products contain an enol ester group, which is a versatile functional handle for further synthetic manipulations to access stereodefined arylcyclopropanes. nih.gov

This rhodium-catalyzed isomerization complements other known rearrangement reactions of cyclopropenylmethyl esters and expands the synthetic utility of cyclopropene derivatives. nih.gov The reaction mechanism is believed to involve the interaction of the rhodium catalyst with the cyclopropene moiety, facilitating the rearrangement. researchgate.net Rhodium catalysts are also known to promote other transformations of cyclopropenes, such as cyclopropenation reactions with diazo compounds and [3+2+2] cycloadditions. researchgate.netsci-hub.se

Sigmatropic Rearrangements

Cyclopropenylcarbinyl systems, which are structurally related to allylic systems, can undergo sigmatropic rearrangements to furnish functionalized alkylidenecyclopropanes. beilstein-journals.orgresearchgate.netbeilstein-journals.org Specifically, cyclopropenylcarbinyl cyanates, which can be generated in situ from the corresponding carbamates, participate in an efficient and stereoselective nju.edu.cnnju.edu.cn-sigmatropic rearrangement. researchgate.netnih.gov

This rearrangement converts the cyanate (B1221674) into an alkylidene(isocyanatocyclopropane). nih.gov The resulting isocyanate is a reactive intermediate that can be trapped in a one-pot manner with various nucleophiles to yield a diverse range of alkylidene(aminocyclopropane) derivatives. researchgate.netnih.gov This method provides a valuable alternative to other sigmatropic rearrangements of cyclopropenylcarbinol derivatives, such as the Overman rearrangement of cyclopropenylcarbinyl trichloroacetimidates. nih.gov

The stereochemical outcome of the rearrangement is consistent with a chair-like six-membered transition state. researchgate.net Computational studies suggest that the reaction is not a fully synchronous process; the cleavage of the C4–O bond is more advanced in the transition state than the formation of the C2–N bond. beilstein-journals.org This rearrangement is tolerant of various substituents on the cyclopropene ring. beilstein-journals.org Other related sigmatropic rearrangements involving cyclopropenylcarbinol derivatives include the Ireland-Claisen rearrangement of glycolates and glycinates and the nju.edu.cnnih.gov-sigmatropic rearrangement of phosphinites. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Table 2: Chemical Compounds Mentioned

Compound Name
3,3-dimethylcyclopropene
(acyloxymethylene)cyclopropanes
alkylidene(aminocyclopropane)
alkylidene(isocyanatocyclopropane)
aryl-substituted furans
gem-dimethylallene
gem-dimethylvinylcarbene
indenes
isoprene
isopropylacetylene
polysubstituted naphthols
(Z)-stilbene
trienes
3-methyl-1-diazo-2-butene
cyclopropenylcarbinyl cyanates
cyclopropenylcarbinyl esters
cyclopropenylcarbinyl trichloroacetimidates
TFPAu(MeCN)SbF₆
Semipinacol Rearrangement of Cyclopropenylcarbinols

The semipinacol rearrangement of cyclopropenylcarbinols provides a powerful method for the synthesis of highly substituted cyclopropanes. This rearrangement is a variation of the pinacol (B44631) rearrangement, which typically involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. masterorganicchemistry.com In the case of cyclopropenylcarbinols, the reaction proceeds through a reactive species where an electrophilic carbon center is located next to an oxygen-containing carbon, driving a 1,2-migration of a carbon-carbon or carbon-hydrogen bond to form a carbonyl group. synarchive.com

The process can be initiated by treating cyclopropenylcarbinols with an acid, which protonates the hydroxyl group, allowing it to leave as water and generate a carbocation. This is followed by the migration of a bond to the adjacent carbon, leading to the formation of a ketone and a rearranged carbon skeleton. masterorganicchemistry.com A key aspect of this transformation is the potential for ring expansion, a common feature in pinacol-type rearrangements. masterorganicchemistry.com

The starting cyclopropenylcarbinols can be prepared through the addition of cyclopropenyl organolithium reagents to aldehydes and ketones. beilstein-journals.org More recent strategies also include the addition of cyclopropenylmethylboronates to aldehydes. beilstein-journals.org The semipinacol rearrangement itself can be part of a tandem reaction sequence. For instance, a one-pot reaction involving a tandem semipinacol rearrangement/oxa-Michael addition has been developed to produce either spiro- or fused-dihydrofuran products from an in-situ generated ketol diene intermediate. researchgate.net

Strain-Promoted Ring-Opening Reactions

Due to their significant ring strain, cyclopropenes, including 3,3-dimethylcyclopropene, are susceptible to ring-opening reactions, often catalyzed by transition metals. nih.govwikipedia.org This high reactivity makes them valuable substrates in organic synthesis. nih.gov The ring-opening metathesis of 3,3-dimethylcyclopropene, for example, proceeds via the Chauvin mechanism, which involves a metallacyclobutane intermediate. researchgate.net The driving force for this reaction is the release of the high ring strain energy of the cyclopropene, which is approximately 55 kcal/mol. ias.ac.in

Computational studies on the ring-opening of 3,3-dimethylcyclopropene with a tungsten catalyst model, W(NH)(CH2)(OCH3)2, have shown that the reaction occurs in two main steps: cycloaddition and ring-opening, each involving a twisted trigonal bipyramidal transition state. researchgate.netias.ac.in The energy barriers for the syn cycloaddition and syn ring-opening steps were calculated to be 8.47 and 10.94 kcal/mol, respectively, with the ring-opening step being rate-determining. ias.ac.in

The reactivity of 3,3-dimethylcyclopropene in these reactions can be influenced by the catalyst and reaction conditions. For instance, its reaction with dinuclear cobalt, rhodium, and iridium complexes can lead to the cleavage of the carbon-carbon double bond. rsc.org In the presence of a rhodium catalyst, the ring-opening of 3,3-dimethylcyclopropenylcarbinols can generate rhodium(II) carbenoids, which can then participate in intramolecular C(sp3)-H insertions. nih.gov

The table below summarizes the products of the reaction of [FeH(H2)(dmpe)2][BPh4] with various cyclopropenes, highlighting the ring-opened products formed from 3,3-dimethylcyclopropene. psu.edu

CyclopropeneProducts from [FeH(H2)(dmpe)2][BPh4]
CyclopropeneCyclopropane (B1198618) (100%)
3,3-Dimethylcyclopropene1,1-Dimethylcyclopropane (8%), 3-Methylbut-1-ene (92%)
3,3-Diphenylcyclopropene1,1-Diphenylpropene (86%), Uncharacterized dimer (5%), 1,1-Diphenylcyclopropane (9%)
1,2-DiphenylcyclopropeneE-1,2-Diphenylpropene, Z-1,2-Diphenylpropene, 2,3-Diphenylpropene

Nucleophilic and Electrophilic Reactions of 3,3-Dimethylcyclopropene

Radical Addition Reactions

Radical addition reactions provide a pathway to functionalize the double bond of 3,3-dimethylcyclopropene. These reactions are initiated by the formation of a radical, which then adds to the alkene. wikipedia.org A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. masterorganicchemistry.com The reaction is initiated by the homolytic cleavage of the peroxide's O-O bond, which generates alkoxy radicals. masterorganicchemistry.com These radicals then abstract a hydrogen atom from HBr to form a bromine radical. libretexts.org

The bromine radical adds to the less substituted carbon of the alkene double bond, leading to the formation of the more stable carbon radical intermediate. wikipedia.orglibretexts.org This intermediate then abstracts a hydrogen atom from another HBr molecule to give the final product and regenerate a bromine radical, thus propagating the chain reaction. masterorganicchemistry.comlibretexts.org This process results in the bromine atom being added to the carbon atom of the double bond that has more hydrogen atoms, a regioselectivity opposite to that of electrophilic addition (Markovnikov's rule). masterorganicchemistry.com

While HBr readily undergoes radical addition, this reaction is generally not favorable for other hydrogen halides like HCl and HI due to unfavorable thermodynamics in the propagation steps. wikipedia.org Other radical additions to alkenes have been observed, such as the peroxide-induced addition of carbon tetrachloride. libretexts.org

The table below outlines the general steps of a radical chain addition to an alkene. wikipedia.org

StepDescription
Initiation A radical is created from a non-radical precursor.
Propagation A radical reacts with a non-radical to form a new radical. This involves two steps: the addition of the radical to the double bond and the abstraction of an atom from a reagent molecule to form the product and regenerate the radical.
Termination Two radicals react with each other to form a non-radical species.

C-H Insertion Reactions with Metal Carbenoids

The use of cyclopropenes as precursors to metal carbenoids for intramolecular C-H insertion reactions has been an area of active research. nih.gov Due to their high ring strain, cyclopropenes like 3,3-dimethylcyclopropene can undergo regioselective ring-opening in the presence of transition metal catalysts to form vinyl carbenes. nih.gov These reactive intermediates can then participate in various transformations, including C-H insertion. nih.gov

Rhodium(II) catalysts are particularly effective in promoting the generation of carbenoids from 3,3-dimethylcyclopropenylcarbinols. nih.gov The resulting rhodium(II) carbenoids can undergo intramolecular C(sp3)-H insertions. nih.gov This methodology provides a route to various heterocyclic and carbocyclic frameworks. nih.gov For instance, gold(I)- and rhodium(II)-catalyzed ring-opening/intramolecular cyclopropanation or C-H insertion of derivatives of 3,3-dimethylcyclopropenylcarbinol leads to products containing an isopropylidene moiety. nih.gov This makes the 3,3-dimethylcyclopropenyl group a valuable synthetic equivalent of an α-diazoketone. nih.gov

The mechanism of metal carbenoid C-H insertion generally involves the formation of the metal carbenoid from a precursor (like a diazo compound or, in this case, a cyclopropene), followed by the interaction of the carbenoid with a C-H bond. libretexts.orgcaltech.edu The insertion can proceed through a concerted or a stepwise mechanism involving a transition state where the C-H bond interacts with the empty p-orbital of the carbenoid carbon. caltech.edu

The chemoselectivity of these reactions can sometimes be controlled by factors such as catalyst loading. mdpi.com In some systems, a higher catalyst concentration can favor C-H insertion over other competing pathways like ylide formation and subsequent rearrangement. mdpi.com

Cross-Coupling Reactions Involving Cyclopropene Moieties

While specific examples of cross-coupling reactions involving 3,3-dimethylcyclopropene itself are not extensively detailed in the provided context, the functionalized derivatives of cyclopropenes are amenable to such transformations. Organometallic derivatives, such as the lithiated and silylated cyclopropenes discussed previously, are key precursors for cross-coupling reactions.

For instance, 1-lithiocyclopropenes can be trapped with various electrophiles, which is a fundamental step that can be integrated into cross-coupling sequences. researchgate.net The formation of organostannane and organoboron derivatives of cyclopropenes from their lithiated counterparts would open the door to Stille and Suzuki-Miyaura cross-coupling reactions, respectively. These reactions are powerful tools for forming carbon-carbon bonds.

The development of methods for the direct C-H functionalization and coupling of cyclopropanes using palladium catalysis suggests the potential for similar strategies with cyclopropenes. chemrxiv.org The 1,4-palladium shift mechanism has been utilized for the intramolecular coupling of C-H bonds in gem-dialkyl groups to form cyclopropanes, and analogous pathways could potentially be envisioned for the functionalization of the C-H bonds of the methyl groups in 3,3-dimethylcyclopropene. chemrxiv.org

Furthermore, the synthesis of various functionalized 3,3-dimethylcyclopropene derivatives, such as those with methylthio or tert-butyl carboxylate substituents, provides handles for further synthetic transformations that could include cross-coupling reactions. capes.gov.br

Theoretical and Computational Investigations of 3,3 Dimethylcyclopropene

Quantum Chemical Calculations on Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the molecular properties and reactive nature of 3,3-dimethylcyclopropene. These computational approaches range from high-level ab initio and Density Functional Theory (DFT) methods to more economical semiempirical and force field calculations, each providing unique insights.

Ab initio and DFT methods provide a robust framework for investigating the electronic structure and geometry of 3,3-dimethylcyclopropene without prior empirical parameterization. A significant body of work has focused on calculating the molecule's geometrical parameters and quantum-chemical force fields. For instance, calculations at the Hartree-Fock (HF) level with various basis sets, such as HF/3-21G, HF/6-31G, and HF/SDDAll, have been employed to optimize the molecular geometry and compute theoretical vibrational frequencies. ivtn.ruresearchgate.netnih.govnih.gov These theoretical force fields are often refined using a scaling procedure, where scale factors are determined from well-characterized molecules like 3,3-dimethyl-1-butene (B1661986) and other cyclopropene (B1174273) derivatives to improve agreement with experimental infrared (IR) and Raman spectra. nih.govresearchgate.net

DFT has also been applied to explore the reactivity of 3,3-dimethylcyclopropene in various chemical reactions. In a study of its ring-opening metathesis with a tungsten alkylidene catalyst, calculations at the B3LYP/LANL2DZ level of theory were used to map the potential energy surface. ias.ac.in This analysis identified stationary points, including transition structures and intermediates, providing a detailed mechanistic picture of the cycloaddition and ring-opening steps. ias.ac.in Similarly, DFT calculations using the M06 functional have been used to study the interaction of 3,3-dimethylcyclopropene with gold catalysts, revealing that the ring-opening leads to an intermediate best described as a gold carbene, based on the high rotational barrier calculated for the C2–C3 bond. beilstein-journals.org

Table 1: Selected Calculated Energies for the Reaction of 3,3-Dimethylcyclopropene with a Tungsten Catalyst (B3LYP/LANL2DZ) ias.ac.in

SpeciesRelative Energy (ΔEₑ, kcal/mol)Relative Enthalpy (ΔH₂₉₈, kcal/mol)Relative Free Energy (ΔG₂₉₈, kcal/mol)
Syn Cycloaddition TS8.478.1318.15
Syn Ring Opening TS10.9410.7020.82
Anti Cycloaddition TS19.3619.0629.28

Semiempirical quantum-chemical methods, such as PM3, MNDO, and MINDO/3, offer a computationally less expensive alternative for studying large systems and reaction pathways. acs.org These methods have been used to investigate the thermal rearrangements of 3,3-dimethylcyclopropene. For example, PM3 calculations were performed to determine the activation energy for the ring-opening of 3,3-dimethylcyclopropene into its corresponding vinylcarbene. psu.edu CNDO/2 calculations have also been used to compare with experimental data on the thermal rearrangement, helping to build an energy surface for the isomerization. caltech.edu

Force field calculations, often derived from and scaled against ab initio results, are primarily used to predict vibrational spectra. nih.gov The quantum mechanical force fields (QMFFs) of 3,3-dimethylcyclopropene and its derivatives, calculated at the HF level, have been corrected using scale factors transferred from related molecules. researchgate.netnih.govnih.gov This approach has proven effective for making accurate assignments of experimental IR and Raman vibrational frequencies. nih.gov

Mechanistic Insights from Computational Analysis

Computational chemistry provides powerful tools to dissect complex reaction mechanisms, identify transient species, and quantify the energetic barriers that control reaction rates.

A key application of computational chemistry is the location of transition state (TS) structures and the calculation of their associated activation barriers (activation energies). For 3,3-dimethylcyclopropene, the gas-phase ring-opening has been studied using semiempirical methods, which predicted a high activation free energy of over 47 kcal/mol at the PM3 level. psu.edu

In contrast, DFT calculations on catalyzed reactions show much lower barriers. The ring-opening metathesis mediated by a tungsten catalyst involves a two-step process, with a calculated activation barrier of 8.47 kcal/mol for the initial syn cycloaddition and 10.94 kcal/mol for the subsequent ring-opening, making the latter the rate-determining step. ias.ac.in DFT has also been used to compute activation barriers for bioorthogonal cycloaddition reactions. The reaction between 3,3-dimethylcyclopropene and a nitrile imine has a calculated activation barrier of 18.0 kcal/mol, whereas the reaction with a tetrazine has a significantly higher barrier of 25.4 kcal/mol. nih.gov This difference in reactivity is crucial for its application in orthogonal labeling experiments. nih.gov

Table 2: Calculated Activation Barriers for Reactions of 3,3-Dimethylcyclopropene

ReactionMethodActivation Barrier (kcal/mol)Reference
Unimolecular Ring-OpeningPM3>47.0 psu.edu
Metathesis (Syn Cycloaddition)B3LYP/LANL2DZ8.47 ias.ac.in
Metathesis (Syn Ring Opening)B3LYP/LANL2DZ10.94 ias.ac.in
Cycloaddition with Nitrile ImineDFT18.0 nih.gov
Cycloaddition with TetrazineDFT25.4 nih.gov

The thermal and photochemical rearrangements of cyclopropenes are thought to proceed through highly reactive intermediates. Computational studies have been vital in identifying these species and understanding their roles. The ring-opening of 3,3-dimethylcyclopropene is proposed to generate a gem-dimethylvinylcarbene (also named 3-methylbut-2-en-1-ylidene). psu.educaltech.edu Semiempirical calculations show that while the initial ring-opening is energetically demanding, the subsequent recyclization of this vinylcarbene back to the cyclopropene has a much lower activation barrier of about 10-11 kcal/mol. psu.edu

Further investigation into the thermal rearrangement suggests the existence of two distinct intermediates: the planar gem-dimethylvinylcarbene and a 90° rotamer, which is described as a diradical. caltech.edu The debate between vinylcarbene and diradical intermediates has been a central theme in cyclopropene chemistry, with computational studies providing evidence for their potential coexistence and interconversion. caltech.edupsu.edu In reactions with electrophiles like gold catalysts, the ring-opened intermediate is characterized computationally as a gold-substituted allylic cation with significant carbene character. beilstein-journals.org Reactions of substituted 3,3-dimethylcyclopropenes can also proceed through vinylcarbene intermediates to form products like allenes. capes.gov.br

The Distortion/Interaction model, also known as the Activation Strain model, is a powerful paradigm for analyzing the activation barriers of chemical reactions. nih.govnih.gov It partitions the activation energy (ΔE‡) into two components: the distortion energy (ΔEd), which is the energy required to deform the reactants into their transition state geometries, and the interaction energy (ΔEi), which is the stabilizing interaction between the distorted reactants in the transition state.

This model has been successfully applied to understand the reactivity of 3,3-dimethylcyclopropene in bioorthogonal cycloadditions. nih.govnih.gov A comparison of the cycloaddition of tetrazine with 1,3-dimethylcyclopropene (B14431894) versus 3,3-dimethylcyclopropene is particularly illustrative. While the distortion energies are similar for both isomers, the interaction energy is significantly less favorable for the 3,3-disubstituted isomer, leading to a much higher activation barrier and a reaction rate that is orders of magnitude slower. nih.govnih.gov This reduced reactivity is attributed to steric hindrance from the C3 substituents, which prevents an optimal stabilizing interaction in the transition state. The differences in reactivity are primarily governed by changes in the interaction energies, which correlate with the HOMO energy of the cyclopropene. nih.gov

Table 3: Distortion/Interaction Analysis for Cycloadditions of Dimethylcyclopropene Isomers (kcal/mol) nih.gov

ReactantsDistortion Energy (ΔEd)Interaction Energy (ΔEi)Activation Energy (ΔE‡)
1,3-Dimethylcyclopropene + Tetrazine19.7-14.84.9
3,3-Dimethylcyclopropene + Tetrazine19.9-7.612.3
1,3-Dimethylcyclopropene + Nitrile Imine16.5-8.67.9
3,3-Dimethylcyclopropene + Nitrile Imine16.2-8.97.3

Electronic Structure and Bonding Analysis

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 3,3-dimethylcyclopropene. wisc.edu These methods allow for the detailed investigation of its electronic structure, bonding characteristics, and the energetic factors that govern its reactivity.

The bonding within the three-membered ring of 3,3-dimethylcyclopropene is unique due to the geometric constraints of the cyclic structure. The hybridization of the carbon atoms deviates from the standard sp², and sp³ models observed in acyclic molecules.

Olefinic Carbons (C1 and C2): The two carbon atoms forming the double bond (C1 and C2) exhibit hybridization with increased p-character. In the parent cyclopropene molecule, these carbons are described as using sp².⁶⁸ hybrid orbitals to form the ring's sigma bonds. This deviation from the ideal sp² hybridization, which has 120° bond angles, is a consequence of the acute ~60° internal angles of the triangular ring. vanderbilt.edu The increased p-character in the C-C sigma bonds results in "bent bonds," which are weaker and more reactive than typical sigma bonds.

Methylene (B1212753) Carbon (C3): The C3 carbon atom, bonded to two methyl groups and the two olefinic carbons, is best described as sp³ hybridized. However, the internal C1-C3-C2 bond angle is severely compressed from the ideal tetrahedral angle of 109.5° to approximately 51° in the parent cyclopropene. This significant angle strain is a defining feature of the molecule's structure. Computational studies on related lithiated 3,3-dimethylcyclopropene derivatives confirm that significant rehybridization occurs at the ring carbons in response to substitution and chemical transformation. acs.org

Simple hybridization arguments have been used to successfully rationalize the acidity of 3,3-dimethylcyclopropene, which is comparable to that of an acetylene. researchgate.net

Table 1: Hybridization in 3,3-Dimethylcyclopropene
Carbon Atom(s)DescriptionApproximate HybridizationIdeal AngleActual Angle (approx.)
C1, C2Olefinic (double bond)sp²-like (increased p-character)120°~60°
C3Saturated (gem-dimethyl)sp³109.5°~51°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comuniurb.it Computational studies extensively apply FMO theory to predict the outcomes and understand the mechanisms of reactions involving 3,3-dimethylcyclopropene, particularly in cycloadditions. ethz.chresearchgate.netnumberanalytics.com

A key application is in understanding the reactivity of 3,3-dimethylcyclopropene in bioorthogonal cycloadditions. Computational analysis using a Distortion/Interaction model, which is rooted in FMO theory, has been used to compare the reactivity of 1,3- and 3,3-dimethylcyclopropene. These studies reveal that the placement of methyl groups at the C3 position significantly impacts reactivity. For instance, the reaction of 3,3-dimethylcyclopropene with tetrazine is considerably slower than that of its 1,3-disubstituted isomer. This reduced reactivity is attributed to the steric hindrance from the C3 methyl groups, which prevents the ideal alignment of the reactants. This leads to an increase in the energy required to distort the molecule to the transition state geometry and a decrease in the stabilizing interaction energy between the frontier orbitals.

In contrast, the reaction with a less sterically hindered reagent like a nitrile imine is less sensitive to the substitution pattern, with both 1,3- and 3,3-dimethylcyclopropene showing similar reaction rates due to comparable distortion and interaction energies. These computational predictions have been validated by experimental kinetic data and have been instrumental in designing multicomponent imaging experiments where different cyclopropene isomers react selectively with different partners.

Table 2: FMO-Based Computational Analysis of Cycloaddition Reactions
ReactantsKey FindingControlling FactorsReference
3,3-Dimethylcyclopropene + TetrazineSignificantly reduced reactivity compared to 1,3-isomer.Increased distortion energy and decreased interaction energy due to steric hindrance from C3-methyl groups. scribd.com
3,3-Dimethylcyclopropene + Nitrile ImineReactivity is similar to that of the 1,3-isomer.Similar distortion and interaction energies; less steric sensitivity. scribd.com

The three-membered ring of cyclopropene derivatives is inherently strained due to significant deviation from ideal bond angles. This ring strain is a dominant factor in the chemical behavior of 3,3-dimethylcyclopropene.

The strain energy of the parent cyclopropene is approximately 55 kcal/mol. This high degree of strain is primarily due to angle strain from the compressed bond angles and leads to weakened C-C bonds, making the molecule highly reactive and susceptible to ring-opening reactions. libretexts.org For example, the differential strain energy between cyclopropane (B1198618) and cyclopropene is estimated to be about 23.7 kcal/mol, with cyclopropene being the more strained compound. scribd.com

While the high strain energy makes 3,3-dimethylcyclopropene a high-energy compound, the presence of the two methyl groups at the C3 position provides significant kinetic stability. Unlike the parent cyclopropene, which is unstable and readily polymerizes, 3,3-dimethylcyclopropene is robust enough to be heated to 100°C for extended periods without decomposition. This enhanced stability prevents the ene reaction pathway that leads to polymerization in derivatives with fewer than two substituents on the methylene carbon. This combination of high stored energy and kinetic stability makes it a compound of interest as a potential high-energy fuel.

Solvent Effects and Catalysis in Computational Models

Computational models are crucial for elucidating the complex roles that solvents and catalysts play in the reactions of 3,3-dimethylcyclopropene. These models can range from treating the solvent as a continuous medium (implicit models) to explicitly including individual solvent molecules in the calculation. chemrxiv.orgrsc.org

Catalysis: Computational studies have explored various catalytic transformations of 3,3-dimethylcyclopropene. One notable example is the ring-opening metathesis reaction with a molybdenum alkylidene catalyst, investigated using Density Functional Theory (DFT). researchgate.net These calculations mapped out the complete catalytic cycle, identifying a two-step mechanism of cycloaddition followed by ring-opening, each proceeding through a distorted trigonal bipyramidal transition state. The models showed that the orientation of the cyclopropene relative to the catalyst (syn or anti) was a key factor, with the syn orientation being more favorable for product formation. researchgate.net

Another study investigated the reaction of 3,3-dimethylcyclopropene with an iron hydride complex, which serves as a model for nitrogenase enzymes. psu.edu In these reactions, the predominant product was the ring-opened compound 3-methylbut-1-ene, in contrast to the reaction with unsubstituted cyclopropene which yielded only the ring-closed product, cyclopropane. This highlights how substituents on the cyclopropene ring can dramatically alter the reaction pathway even with the same catalyst. psu.edu

Solvent Effects: In computational models, the solvent can be shown to play either a passive role (e.g., influencing solubility) or an active role where it participates directly in the reaction mechanism. In the aforementioned reaction with the iron hydride complex, the solvent (acetone) was found to act as a ready source of protons, demonstrating an active role in the reduction process. psu.edu

Applications of 3,3 Dimethylcyclopropene in Advanced Organic Synthesis

Synthesis of Complex Carbocyclic and Heterocyclic Systems

The inherent ring strain of 3,3-dimethylcyclopropene makes it a valuable precursor for the synthesis of a variety of complex carbocyclic and heterocyclic systems through cycloaddition reactions.

Formation of Spiro-fused Polycycles and Fused Ring Systems

While the application of cyclopropenes in the formation of spiro-fused and fused-ring systems is a known strategy, specific examples detailing the use of 3,3-dimethylcyclopropene are less common in readily available literature. However, the general reactivity pattern of cyclopropenes suggests that 3,3-dimethylcyclopropene can participate in cycloaddition reactions to furnish such systems. For instance, the elaboration of fused gem-dimethylcyclopropane systems can be achieved via cyclopropene (B1174273) cycloaddition, offering a stereocomplementary approach to these structures.

Construction of Substituted Pyrazoles, Pyridazines, and Isoxazoles

The strained double bond of 3,3-dimethylcyclopropene makes it a dienophile and a dipolarophile for the construction of various heterocyclic systems.

Pyrazoles: The synthesis of pyrazoles can be achieved through the [3+2] cycloaddition of diazo compounds with alkenes. While there is extensive literature on the synthesis of pyrazoles using various diazo compounds and alkenes, specific studies detailing the reaction of 3,3-dimethylcyclopropene with diazo compounds like diazoacetonitrile to form pyrazoles are not extensively documented in the available search results. General methods for pyrazole (B372694) synthesis often involve the condensation of 1,3-dicarbonyl compounds with hydrazines or the 1,3-dipolar cycloaddition of diazo compounds to alkynes nih.gov.

Pyridazines: Pyridazines can be synthesized via inverse-electron-demand Diels-Alder reactions between tetrazines and alkenes. Research has shown that the substitution on the cyclopropene ring plays a crucial role in the reaction rate. For instance, it has been demonstrated that 3,3-dimethylcyclopropene exhibits a significantly lower reaction rate with 1,2,4,5-tetrazines compared to cyclopropene and 3-methylcyclopropene nih.gov. This decreased reactivity is attributed to steric hindrance from the gem-dimethyl group nih.gov.

Cyclopropene DerivativeRelative Rate of Reaction with 1,2,4,5-Tetrazine
CyclopropeneHigh
3-MethylcyclopropeneHigh
3,3-DimethylcyclopropeneVery Low (over three orders of magnitude lower)

Isoxazoles: The synthesis of isoxazoles is commonly achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes mdpi.comnih.gov. This method is a versatile route to various substituted isoxazoles . Although this is a general and widely used method, specific examples of the reaction between 3,3-dimethylcyclopropene and nitrile oxides to yield isoxazoles are not prominently featured in the surveyed literature. Intramolecular versions of this reaction are also known to produce complex fused isoxazole systems nih.gov.

Enantioselective Construction of Cyclopropane-Fused Compounds

The enantioselective synthesis of cyclopropane-fused compounds is an area of significant interest in organic chemistry. While various methods exist for the enantioselective cyclopropanation of alkenes, specific applications involving 3,3-dimethylcyclopropene to construct such fused systems are not well-documented in the available search results. General strategies often rely on chiral catalysts to control the stereochemistry of the cyclopropanation step.

Role as a Key Building Block or Synthon

3,3-Dimethylcyclopropene can serve as a valuable three-carbon building block, or synthon, for the introduction of the gem-dimethylcyclopropyl motif into larger, more complex molecules.

In Natural Product Synthesis Methodologies

The cyclopropane (B1198618) ring is a structural feature in numerous natural products nih.gov. Synthetic strategies toward these molecules often involve the construction of the cyclopropane ring at a key step. While the use of various cyclopropanation methods is prevalent in natural product synthesis, the specific application of 3,3-dimethylcyclopropene as a direct building block is not extensively detailed in the reviewed literature. The synthesis of terpenoids, for example, involves the assembly of isoprene (B109036) units, and while some terpenoids contain cyclopropane rings, the direct incorporation of a 3,3-dimethylcyclopropene unit is not a commonly cited strategy nih.govnih.govresearchgate.netmdpi.com.

Preparation of Cyclopropane-Containing Bioisosteric Motifs

Cyclopropane rings are recognized as useful bioisosteres for various functional groups in medicinal chemistry, offering a way to modify the physicochemical properties of a molecule while potentially retaining or improving its biological activity nih.gov. The gem-dimethylcyclopropyl group, which can be formally derived from 3,3-dimethylcyclopropene, can act as a bioisosteric replacement for other groups, such as a phenyl ring, to increase the three-dimensionality and modify the lipophilicity of a molecule nih.govresearchgate.netprinceton.edu. The rigid nature of the cyclopropane ring can also be used to lock a molecule into a specific conformation.

Precursors for Other Strained Ring Systems

The inherent ring strain of 3,3-dimethylcyclopropene makes it a valuable starting material for the synthesis of other highly strained carbocyclic systems. The energy stored in its three-membered ring can be released to drive reactions that form more complex structures, which would be difficult to access through other synthetic routes.

One key application is in the synthesis of bicyclo[1.1.0]butane derivatives. These are among the most strained bicyclic compounds known and are of significant interest due to their unique reactivity. The general strategy involves the addition of a carbene or carbenoid to the double bond of a cyclopropene. For 3,3-dimethylcyclopropene, this reaction proceeds via the attack of a carbene (a neutral molecule containing a divalent carbon atom, R₂C:) on the π-system of the cyclopropene ring. This addition is typically stereospecific. The process leads to the formation of a new cyclopropane ring fused to the original one, creating the characteristic bridged structure of bicyclo[1.1.0]butane.

Beyond carbene additions, 3,3-dimethylcyclopropene can undergo metal-promoted ring-opening reactions to form unusual organometallic complexes, which can serve as intermediates for further transformations. For instance, its reaction with dicyclopentadienyltetracarbonyldimolybdenum results in the opening of the cyclopropene ring to form a unique allyl-bridged dimolybdenum complex. Radical-mediated reactions also provide pathways to ring-opened products; the addition of a trichloromethyl radical can lead to a domino sequence involving rearrangement and ring-opening to yield acyclic esters nih.gov. These transformations highlight the versatility of 3,3-dimethylcyclopropene as a precursor for diverse and structurally complex molecules.

Cyclopropenes in Bioorthogonal Chemistry and Chemical Biology

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. Cyclopropenes, due to their small size and unique reactivity, have emerged as important tools in this field.

Application in Cellular Component Labeling and Imaging

The primary use of cyclopropenes in chemical biology is as a "bioorthogonal handle" for labeling biomolecules. A cyclopropene derivative can be incorporated into a specific cellular component (like a protein, glycan, or nucleic acid) through metabolic engineering. This handle can then be selectively targeted with a probe molecule, often carrying a fluorophore for imaging, via a bioorthogonal reaction.

The most common reaction partner for cyclopropenes is a class of compounds called tetrazines, which react via an inverse-electron-demand Diels-Alder (iEDDA) reaction. However, research has shown that substitution on the cyclopropene ring dramatically affects its reactivity. Specifically, 3,3-dimethylcyclopropene is known to be highly unreactive, or "refractory," toward ligation with tetrazines. This low reactivity is attributed to steric hindrance from the two methyl groups at the C3 position, which block the approach of the tetrazine.

While this low reactivity prevents its direct use as a labeling agent in many contexts, chemists have developed innovative strategies to harness this property. One such approach is the creation of "caged" cyclopropenes nih.govnih.gov. In this strategy, a 3,3-disubstituted cyclopropene is modified with bulky, photolabile protecting groups. These groups "cage" the molecule, rendering it unreactive. Upon exposure to a specific wavelength of light, the protecting groups are cleaved, "uncaging" a more reactive cyclopropene that can then participate in the desired ligation reaction. This technology allows for precise spatiotemporal control over cellular labeling.

Orthogonal Ligation Strategies with 3,3-Dimethylcyclopropene

In the context of chemical biology, "orthogonality" refers to the ability to perform multiple, distinct chemical reactions in the same pot (or cell) simultaneously, without them interfering with one another. The distinct reactivity profile of 3,3-dimethylcyclopropene makes it an excellent component for developing such orthogonal strategies.

The key insight is that while 3,3-disubstituted cyclopropenes (like 3,3-dimethylcyclopropene) are unreactive towards tetrazines, other isomers, such as 1,3-disubstituted cyclopropenes, react robustly. This difference in reactivity allows for selective, tandem labeling experiments. For example, a biological system can be engineered to incorporate two different types of cyclopropene handles at two different locations. One location might feature a reactive 1,3-disubstituted cyclopropene, while the other has an unreactive 3,3-disubstituted cyclopropene.

By first introducing a tetrazine-linked probe, only the reactive 1,3-disubstituted cyclopropene will be labeled. The 3,3-disubstituted cyclopropene remains untouched. Subsequently, a different bioorthogonal reaction, perhaps involving a different chemical partner that reacts with the 3,3-disubstituted cyclopropene, can be initiated to label the second target. This allows researchers to visualize or track multiple cellular components simultaneously and independently, providing a more detailed picture of complex biological processes nih.gov.

Rate Constants and Selectivity in Bioorthogonal Reactions

The rate at which a bioorthogonal reaction proceeds is a critical parameter, as it must be fast enough to occur at the low concentrations typical of biological systems, yet selective enough to avoid side reactions. The reaction between cyclopropenes and tetrazines is a type of inverse-electron-demand Diels-Alder (iEDDA) reaction, known for its exceptionally fast kinetics.

However, substitution at the C3 position of the cyclopropene ring has a profound impact on the reaction rate. Studies comparing various cyclopropene derivatives have demonstrated the dramatic effect of the gem-dimethyl group. The reaction of 3,3-dimethylcyclopropene with 1,2,4,5-tetrazine is more than three orders of magnitude (over 1000 times) slower than the reactions of unsubstituted cyclopropene or 3-methylcyclopropene escholarship.orgresearchgate.net. This drastic reduction in rate is a direct consequence of the steric clash between the methyl groups and the incoming tetrazine molecule in the reaction's transition state.

This high degree of selectivity is the foundation of its use in orthogonal ligation strategies. While not suitable for applications requiring very fast kinetics, its inertness in the presence of tetrazines makes it a highly selective chemical handle.

CompoundRelative Reactivity with TetrazineSecond-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine
trans-CycloocteneVery High~2000 M⁻¹s⁻¹ mdpi.com
1-Methyl-3-amidomethyl-cyclopropeneHigh~0.65 M⁻¹s⁻¹
3-MethylcyclopropeneHighSignificantly faster than cyclopropene
CyclopropeneModerateData not available
3,3-Dimethylcyclopropene Very Low >1000x slower than 3-methylcyclopropene escholarship.orgresearchgate.net

Utilization in Materials Science and Polymer Chemistry (Mechanistic Aspects)

Polymerization Mechanisms Involving Cyclopropenes

The high ring strain of 3,3-dimethylcyclopropene also makes it a suitable monomer for ring-opening metathesis polymerization (ROMP). ROMP is a powerful chain-growth polymerization technique that uses organometallic catalysts, most notably those based on tungsten or ruthenium, such as Schrock and Grubbs catalysts researchgate.netnih.govwikipedia.org.

The mechanism of ROMP is a cycle of [2+2] cycloaddition and cycloreversion steps rsc.org. The process is initiated by the reaction of the 3,3-dimethylcyclopropene monomer with the metal alkylidene catalyst (a metal-carbon double bond).

Initiation : The double bond of the 3,3-dimethylcyclopropene coordinates to the transition metal center of the catalyst. This is followed by a [2+2] cycloaddition between the monomer's C=C double bond and the metal-carbon double bond of the catalyst.

Intermediate Formation : This cycloaddition forms a highly unstable four-membered ring intermediate called a metallacyclobutane.

Ring Opening : The metallacyclobutane ring then undergoes a retro-[2+2] cycloaddition. However, instead of reverting to the original reactants, the ring opens in a different manner. The original C=C bond of the monomer remains cleaved, effectively opening the cyclopropene ring and incorporating it into the growing polymer chain. This step regenerates a new metal alkylidene at the end of the chain.

Propagation : This new, longer metal alkylidene can then react with another monomer molecule, repeating the cycle and extending the polymer chain.

The driving force for this reaction is the release of the significant ring strain (approximately 55 kcal/mol) of the cyclopropene monomer rsc.org. This process can often be a "living" polymerization, meaning that the termination and chain-transfer steps are largely absent. This allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and the creation of complex polymer architectures like block copolymers researchgate.net. Computational studies using density functional theory have been employed to model the potential energy surface for the ring opening of 3,3-dimethylcyclopropene with molybdenum and tungsten catalysts, providing detailed insight into the reaction pathway and transition states.

Ligand Design for Coordination Polymers (e.g., 3,3'-Dimethylcyclopropane-1,2-dicarboxylate)

A significant application of the 3,3-dimethylcyclopropane scaffold in advanced materials science is its use as a precursor for ligands in the design and synthesis of coordination polymers. The dicarboxylate derivative, 3,3'-dimethylcyclopropane-1,2-dicarboxylate, has proven to be a particularly effective ligand for the construction of novel lanthanide-based coordination polymers (Ln-CPs). nih.govacs.org

The synthesis of these Ln-CPs is typically achieved through hydrothermal methods, where a lanthanide salt is reacted with 3,3-dimethylcyclopropane-1,2-dicarboxylic acid. acs.org The specific structure of the resulting coordination polymer can be influenced by factors such as the choice of lanthanide ion and the reaction conditions. acs.org

For example, the reaction of lanthanum or gadolinium salts with 3,3'-dimethylcyclopropane-1,2-dicarboxylate (dcd) has yielded three-dimensional coordination polymers with interesting structural motifs. acs.org One such structure involves nonanuclear lanthanum clusters, while another features a 3D lanthanide wheel cluster-like framework. nih.govacs.org A third variation consists of a one-dimensional ladder-like chain decorated with mixed ligand ribbons. nih.govacs.org

Table 3: Examples of Lanthanide Coordination Polymers with 3,3'-Dimethylcyclopropane-1,2-dicarboxylate Ligand

Lanthanide IonResulting Coordination Polymer StructureReference
La³⁺3D framework with nonanuclear lanthanum clusters acs.org
Gd³⁺3D lanthanide wheel cluster-like framework nih.govacs.org
Gd³⁺1D ladder-like chain with mixed ligand ribbons nih.govacs.org

These findings demonstrate the utility of the 3,3-dimethylcyclopropane backbone in creating structurally diverse coordination polymers with potentially tunable properties. The rigid yet three-dimensional nature of the cyclopropane ring in the ligand can impart unique topologies to the resulting polymeric frameworks.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules. In the context of 3,3-dimethylcyclopropene, NMR studies, including the analysis of coupling constants and Nuclear Overhauser Effect (NOE), have been crucial for mechanistic elucidation in various reactions. psu.educdnsciencepub.comnih.govrsc.org

For instance, in studies of reactions involving 3,3-dimethylcyclopropene, ¹H and ³¹P NMR spectroscopy have been employed to monitor reaction progress and characterize products. psu.edu The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the resulting molecules. psu.edu Kinetic studies using NMR have also been vital in understanding reaction mechanisms, such as determining the rate-determining step in the replacement of dihydrogen in phosphine (B1218219) complexes. psu.edu Furthermore, specialized NMR techniques, like those combined with in-situ light illumination (LED-NMR), have emerged as practical tools for gaining mechanistic insights into photochemical reactions involving cyclopropene (B1174273) derivatives. researchgate.net These methods provide rich kinetic and structural data on reaction species. researchgate.net In the study of organometallic reactions, NMR has been used to characterize the hydrocarbon products from reactions of 3,3-dimethylcyclopropene, such as the formation of 3-methylbut-1-ene. psu.edu

Table 1: Representative ¹H NMR Data for a 3,3-dimethylcyclopropene Derivative. psu.edu
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1-H6.85q1.5Vinylic proton
CH₃1.23d1.5Methyl protons
Ph7.2–7.6m-Phenyl protons

Vibrational Spectroscopy (IR, Raman) for Structural Assignments in Reaction Studies

The IR and Raman spectra of 3,3-dimethylcyclopropene and its derivatives have been measured and analyzed, often in conjunction with ab initio calculations, to provide detailed vibrational assignments. nih.govresearchgate.netresearchgate.net For example, the IR and Raman spectra of liquid 3,3-dimethyl-1,2-bis(trimethylgermyl)cyclopropene have been recorded and interpreted with the aid of quantum mechanical force field calculations. nih.govresearchgate.net These studies allow for the assignment of fundamental vibrational frequencies, IR intensities, and Raman activities. nih.gov The comparison of experimental spectra with theoretical spectrograms aids in the accurate assignment of vibrational modes. nih.gov Such analyses have been extended to various silyl (B83357) and germyl (B1233479) derivatives of 3,3-dimethylcyclopropene, revealing trends in vibrational frequencies with changes in the heteroatom. researchgate.netresearchgate.net These techniques are complementary, as some vibrations may be more prominent in either the IR or Raman spectrum depending on the change in dipole moment or polarizability, respectively. edinst.combdu.ac.in

Table 2: Selected Vibrational Frequencies (cm⁻¹) for a 3,3-dimethylcyclopropene Derivative. researchgate.net
Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Description
ν(C=C)~1640~1640C=C stretching
δ(CH₃)~1450, ~1370~1450, ~1370CH₃ bending
ν(C-C)-~800Ring breathing

X-ray Crystallography for Absolute Configuration Determination and Adduct Characterization

X-ray crystallography is an indispensable technique for determining the three-dimensional structure of crystalline solids at the atomic level. nih.govresearchgate.netresearchgate.net It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules. nih.gov

In the study of 3,3-dimethylcyclopropene chemistry, X-ray crystallography has been used to characterize the structure of various adducts and reaction products. cdnsciencepub.comresearchgate.net For instance, the crystal structure of a dizirconocene complex formed from the reaction of (η2-ethene)(trimethylphosphane)zirconocene with 3,3-dimethylcyclopropene revealed a novel bis(ethylzirconocene) complex with a 3,3-dimethylallenediyl as a bridging ligand. researchgate.net This technique has also been instrumental in confirming the structure of cyclopropene adducts with other reagents. thieme-connect.de For chiral derivatives, X-ray diffraction is the gold standard for determining the absolute configuration, often utilizing the Flack parameter to confirm the correct enantiomer. nih.govresearchgate.net

Mass Spectrometry Techniques in Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for reaction monitoring, identification of unknown compounds, and elucidation of reaction intermediates. acs.orgazom.com

In the context of 3,3-dimethylcyclopropene research, mass spectrometry plays a crucial role. For example, GC-MS (Gas Chromatography-Mass Spectrometry) can be used to analyze the products of pyrolysis reactions, separating and identifying different isomers and rearrangement products. psu.edu Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry have been utilized to monitor and evaluate crossover reactions in ring-opening metathesis polymerization (ROMP) involving cyclopropene monomers. acs.orgresearchgate.net Furthermore, gas-phase studies using Fourier transform mass spectrometry (FTMS) have been employed to investigate the intrinsic properties of ions derived from 3,3-dimethylcyclopropene, such as its conjugate base. scribd.com These experiments allow for the study of ion-molecule reactions and the determination of thermochemical data. scribd.comacs.org

Table 3: Illustrative Mass Spectrometry Data for a Cyclopropene Derivative. nih.gov
Fragment Ionm/zRelative Abundance (%)
[M]⁺148-
[M-CH₃]⁺133-

Gas-Phase Acidity Measurements and Thermodynamic Cycles for Bond Dissociation Energies

The determination of thermochemical properties, such as gas-phase acidity and bond dissociation energies (BDEs), provides fundamental insights into the reactivity and stability of molecules. nih.govnih.govnist.gov For 3,3-dimethylcyclopropene, these properties have been measured using a combination of experimental techniques and thermodynamic cycles. acs.orgnih.govresearchgate.net

The gas-phase acidity of 3,3-dimethylcyclopropene has been measured using bracketing and equilibrium techniques in a flowing afterglow or Fourier transform mass spectrometer. scribd.comacs.orgnih.gov These experiments have shown that its acidity is remarkably similar to that of methylacetylene. scribd.comnih.govresearchgate.net By combining the experimentally determined gas-phase acidity with the electron affinity of the corresponding 3,3-dimethylcyclopropenyl radical, the homolytic C-H bond dissociation energy can be calculated using a thermodynamic cycle. scribd.comnih.govresearchgate.net Surprisingly, the vinylic C-H BDE of 3,3-dimethylcyclopropene was found to be comparable to that of methane, a result that cannot be explained by simple hybridization arguments and suggests the delocalization of the radical. nih.govresearchgate.net These experimental results are often supplemented and supported by high-level ab initio and density functional theory (DFT) calculations. scribd.comnih.gov

Table 4: Experimental Thermochemical Data for 3,3-Dimethylcyclopropene. scribd.comacs.orgnih.govresearchgate.net
Thermochemical PropertyValue (kcal/mol)
Gas-Phase Acidity (ΔH°acid)382.7 ± 1.3
Electron Affinity (EA) of 3,3-dimethylcyclopropenyl radical37.6 ± 3.5
Homolytic C-H Bond Dissociation Energy (BDE)107 ± 4

Conclusion and Future Perspectives in 3,3 Dimethylcyclopropene Research

Summary of Key Achievements and Current Understandings

The study of 3,3-dimethylcyclopropene, a strained three-membered carbocycle, has yielded significant insights into its synthesis, reactivity, and potential applications. A notable achievement has been the development of various synthetic routes, including the cyclodimerization in the presence of Ziegler-Natta nickel systems. osti.gov Researchers have also established that 3,3-dimethylcyclopropene is relatively stable at room temperature compared to other cyclopropene (B1174273) derivatives. sci-hub.sescispace.com

Key understandings of its reactivity include:

Acidity: The gas-phase acidity of 3,3-dimethylcyclopropene is comparable to that of methylacetylene, a finding consistent with hybridization arguments. researchgate.net

Bond Dissociation Energy: Surprisingly, its homolytic C-H bond dissociation energy is similar to that of methane, a phenomenon attributed to orbital delocalization in the resulting radical. researchgate.netscribd.com

Reactions with Metal Complexes: It undergoes ring-opening reactions when promoted by dimolybdenum complexes and reacts with iron hydride complexes to produce ring-opened and ring-intact products. rsc.orgpsu.edu Gold-catalyzed reactions have also been explored, though rapid oligomerization can occur. beilstein-journals.org

Cycloadditions: While it participates in 1,3-dipolar cycloadditions, the presence of the 3,3-dimethyl groups significantly slows down the reaction rates with tetrazines compared to less substituted cyclopropenes. chim.itresearchgate.netnih.gov

Unexplored Reactivity and Undiscovered Transformation Pathways

Despite the progress, significant areas of 3,3-dimethylcyclopropene's reactivity remain to be explored. The development of novel transformations for this strained ring system is an active area of research. sci-hub.se While its behavior in the presence of certain transition metals has been studied, a vast number of other metal-mediated transformations are yet to be investigated. For instance, the full potential of its use in ring-opening metathesis polymerization (ROMP) and other metathesis reactions is still being uncovered. ias.ac.in

Furthermore, the exploration of its reactivity in pericyclic reactions beyond simple Diels-Alder cycloadditions could lead to the discovery of novel synthetic methodologies. The influence of the gem-dimethyl group on the stereochemical outcomes of these reactions warrants deeper investigation. The far-ultraviolet photochemistry of 3,3-dimethylcyclopropene has been shown to yield allene, alkyne, and 1,3-diene derivatives through vinylcarbene intermediates, but the full scope and synthetic utility of these photochemical transformations are yet to be realized. cdnsciencepub.com

Potential for Novel Catalyst Development in 3,3-Dimethylcyclopropene Chemistry

The unique electronic and steric properties of 3,3-dimethylcyclopropene make it a compelling substrate for the development of novel catalytic systems. While Ziegler-Natta catalysts have been used for its cyclodimerization, there is considerable scope for designing new catalysts that can control the selectivity of this process to favor other valuable products. osti.gov The development of catalysts for enantioselective transformations of 3,3-dimethylcyclopropene is a particularly attractive, yet challenging, area. For example, palladium-catalyzed enantioselective hydroalkynylation has been successfully applied to other cyclopropenes, suggesting potential for similar applications with the 3,3-dimethyl derivative. acs.org

Furthermore, the ring-opening of 3,3-dimethylcyclopropene by transition metal complexes points towards the possibility of designing catalysts that can harness the ring strain to drive various synthetic transformations. rsc.orgcaltech.edu The synthesis of novel organometallic complexes containing 3,3-dimethylcyclopropene as a ligand could lead to catalysts with unique reactivity profiles. researchgate.net The exploration of cyclopropenium ions, derived from cyclopropenes, as organocatalysts in various reactions is a growing field, and 3,3-dimethylcyclopropene could serve as a precursor to novel and robust catalytic species. rsc.orgresearchgate.netresearchgate.net

Emerging Applications in Interdisciplinary Fields

The unique properties of 3,3-dimethylcyclopropene and its derivatives suggest potential applications beyond traditional organic synthesis. For instance, its derivatives, such as (1R,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid, have been investigated for the synthesis of coordination polymers with interesting magnetic and material properties. nih.govacs.org The inherent strain in the cyclopropene ring makes it a candidate for applications in materials science, where the controlled release of this strain could be used to trigger specific events or alter material properties.

In the realm of biological chemistry, cyclopropenes are being explored as bioorthogonal chemical reporters. While the reactivity of 3,3-dimethylcyclopropene itself with bioorthogonal partners like tetrazines is attenuated due to steric hindrance, this property could be exploited for developing more controlled or sequential labeling strategies. researchgate.net Its derivatives have also been compared to other cyclopropenes as ethylene (B1197577) antagonists in plants, indicating potential applications in agriculture. scispace.comresearchgate.net

Outlook for Computational Chemistry in Predicting and Explaining 3,3-Dimethylcyclopropene Reactivity

Computational chemistry has already proven to be an invaluable tool in understanding the fundamental properties of 3,3-dimethylcyclopropene. Density Functional Theory (DFT) and other ab initio methods have been successfully used to:

Calculate its geometric parameters and vibrational spectra. nih.govresearchgate.netivtn.ru

Elucidate the mechanism of its ring-opening metathesis with tungsten catalysts. ias.ac.inresearchgate.net

Explain its acidity and bond dissociation energy. researchgate.netscribd.com

Predict its reactivity in cycloaddition reactions. nih.gov

Future computational studies are expected to play an even more significant role in this field. Advanced computational models can be employed to:

Predict the outcomes of unexplored reactions and identify promising new transformation pathways.

Design novel catalysts with enhanced activity and selectivity for reactions involving 3,3-dimethylcyclopropene.

Provide deeper insights into the transition states and reaction mechanisms of complex transformations.

Screen for potential applications in materials science and medicinal chemistry by predicting the properties of its derivatives.

The synergy between computational predictions and experimental validation will undoubtedly accelerate the pace of discovery in 3,3-dimethylcyclopropene chemistry.

Q & A

Q. What are the optimal synthesis methods for 3,3-dimethylcyclopropene, and how do substituents influence its stability?

Synthesis of 3,3-dimethylcyclopropene requires careful consideration of substituent placement to balance reactivity and stability. For instance, adding a methyl group at the C1 position improves aqueous stability while preserving reactivity in bioorthogonal cycloadditions. However, bulky substituents at C3 (e.g., 3,3-dimethyl groups) reduce reaction rates with tetrazines by over four orders of magnitude due to steric hindrance . Stability can be enhanced by minimizing substitution at C3 and optimizing steric shielding at C1 .

Q. How does 3,3-dimethylcyclopropene function as an ethylene-action inhibitor in plant physiology studies?

3,3-Dimethylcyclopropene acts as an ethylene receptor inhibitor, delaying ripening in fruits like soursop. However, its efficacy is lower compared to 1-methylcyclopropene (1-MCP), likely due to reduced stability and steric interference with ethylene-binding sites. Experimental protocols often involve short-term exposure at controlled concentrations (e.g., 100–500 ppb) under refrigeration, but results show limited longevity compared to 1-MCP .

Advanced Research Questions

Q. How do steric and electronic effects govern 3,3-dimethylcyclopropene’s reactivity in bioorthogonal cycloadditions?

The steric bulk of 3,3-dimethyl groups impedes ideal orbital alignment in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, increasing distortion energy by ~5 kcal/mol and reducing reaction rates by 10⁴-fold. In contrast, the same substituents minimally affect 1,3-dipolar cycloadditions with nitrile imines, as the latter’s linear geometry is less sensitive to steric effects . Electronic effects (e.g., electron-donating groups at C3) further modulate reactivity, enabling orthogonal labeling in multi-component imaging .

Q. What experimental strategies mitigate stability challenges of 3,3-dimethylcyclopropene in aqueous biological systems?

To enhance stability, researchers use pro-drug formulations (e.g., cyclopropene-modified carbohydrates) that release the active compound in situ. Alternatively, encapsulation in cyclodextrins or liposomes shields the cyclopropene ring from hydrolysis. Kinetic studies in PBS (pH 7.4, 37°C) show that 3,3-dimethylcyclopropene has a half-life of <1 hour, necessitating real-time monitoring via LC-MS or fluorescence quenching assays .

Q. How can computational models like the Distortion/Interaction (D/I) analysis predict reaction orthogonality in multi-tag imaging?

The D/I model decomposes activation energies into distortion (structural deformation) and interaction (orbital overlap) components. For 3,3-dimethylcyclopropene, DFT calculations reveal that steric distortion dominates in IEDDA reactions with tetrazines, whereas nitrile imine cycloadditions are interaction-controlled. This orthogonality allows sequential labeling: tetrazines first react with 1,3-disubstituted cyclopropenes, followed by nitrile imines targeting residual 3,3-dimethylcyclopropenes .

Q. How can contradictory data on ethylene inhibition efficacy among cyclopropene analogues be resolved?

Discrepancies arise from variations in experimental design, such as exposure time, concentration, and plant species. For example, 3,3-dimethylcyclopropene shows short-term efficacy in soursop (<3 days) but fails in climacteric fruits like apples. Standardized protocols (e.g., ISO 18416:2020 for ethylene assays) and comparative kinetic studies using gas chromatography are recommended to isolate steric vs. electronic contributions .

Key Research Gaps

  • Mechanistic Studies : Elucidate the role of 3,3-dimethylcyclopropene in modulating macrophage cytokines (e.g., IL-6, TNF-α) for anti-inflammatory applications .
  • Multi-omics Integration : Combine metabolomics and transcriptomics to map cyclopropene-triggered pathways in plant ethylene signaling .

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